

Spectral Analysis of 4-Chloro-2-methoxy-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Chloro-2-methoxy-N-methylaniline**, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers in the field. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Chloro-2-methoxy-N-methylaniline**. These predictions are derived from the known spectral properties of analogous compounds, including 4-chloro-N-methylaniline and 4-methoxy-N-methylaniline.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8-7.2	m	3H	Aromatic protons
~3.8	s	3H	Methoxy (-OCH ₃) protons
~2.8	s	3H	N-methyl (-NHCH ₃) proton
~4.0 (broad)	s	1H	Amine (-NH) proton

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~150-155	C-OCH ₃
~145-150	C-NHCH ₃
~120-130	Aromatic CH
~115-125	Aromatic C-Cl
~110-120	Aromatic CH
~100-110	Aromatic CH
~55	-OCH ₃
~30	-NHCH ₃

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2950	Medium	Aliphatic C-H Stretch
~1600	Strong	Aromatic C=C Stretch
~1500	Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Aryl Ether)
~1100	Strong	C-N Stretch
~800-850	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
171/173	High	Molecular Ion [M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl)
156/158	Medium	[M - CH ₃] ⁺
142	Medium	[M - C ₂ H ₅] ⁺
128	Medium	[M - CH ₃ - CO] ⁺
111	Medium	[M - CH ₃ - Cl] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of organic compounds like **4-Chloro-2-methoxy-N-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

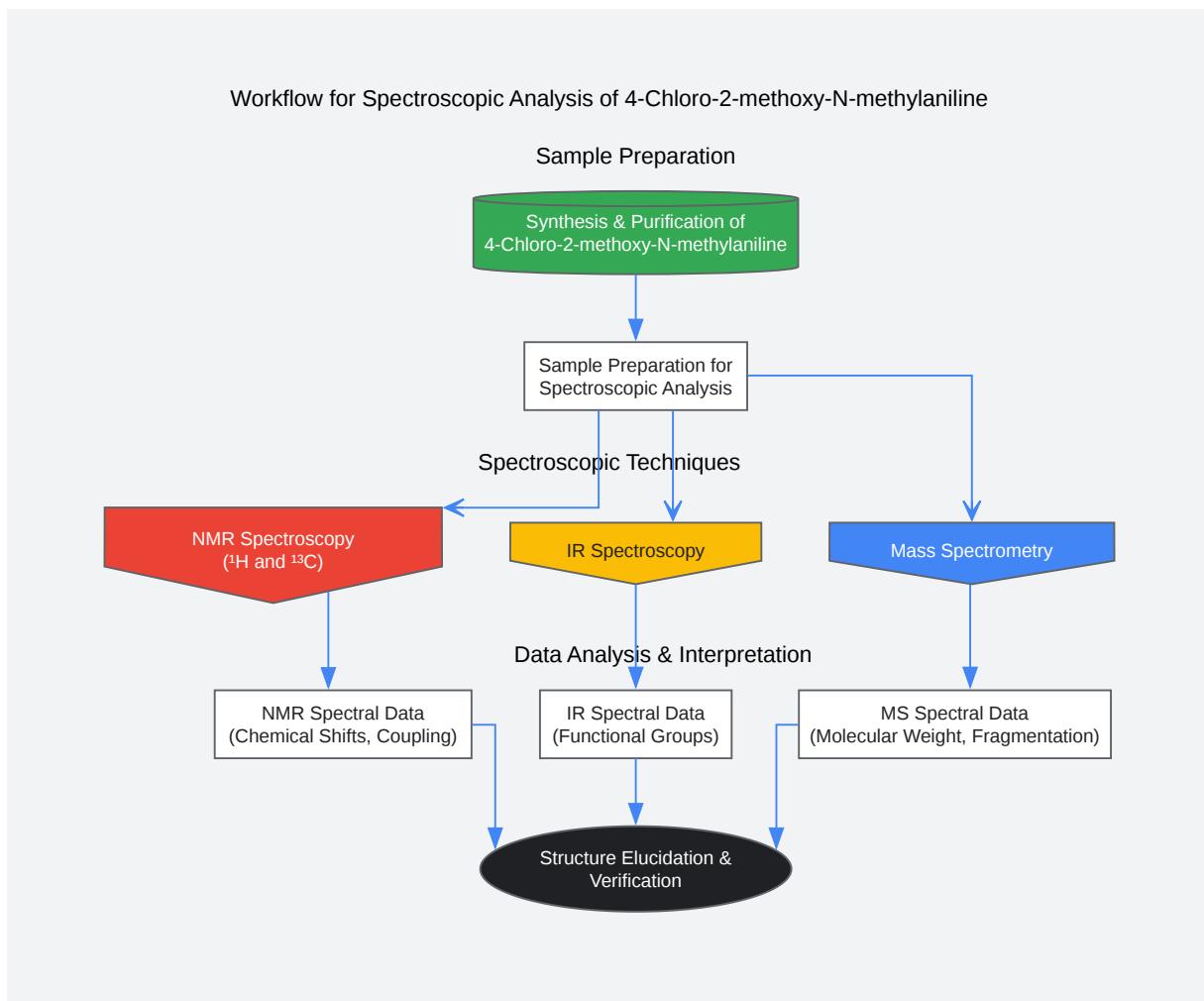
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides characteristic fragmentation patterns useful for structural elucidation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound.

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Workflow for Spectroscopic Analysis.

Disclaimer: The spectral data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation.

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